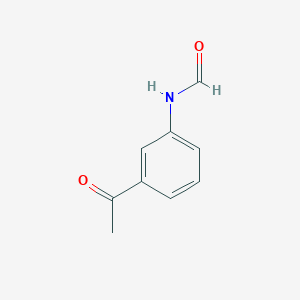
二((2H3)甲基)氯化铵
描述
Di((2H3)methyl)ammonium chloride, also known as Dimethylamine-d6 Hydrochloride, is an inorganic compound with the molecular formula C2H8ClN . It has a molecular weight of 87.58 g/mol .
Molecular Structure Analysis
The IUPAC name of Di((2H3)methyl)ammonium chloride is 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride . The InChI string is InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; .Physical And Chemical Properties Analysis
Di((2H3)methyl)ammonium chloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12 Ų . The exact mass and monoisotopic mass are both 87.0721874 g/mol .科学研究应用
Adsorption of Dyes
Dimethyl diallyl ammonium chloride has been used to modify films derived from the waste of palm date fruits for the adsorption of dyes . The modified films were evaluated as adsorbents of Methylene Blue (MB), Direct Yellow 50 (DY50), Reactive Blue 198 (RB198), and Naphtol Blue Black (NBB). High retention capacities were achieved, making this compound valuable for the treatment of industrial wastewater .
Phase Transfer Catalyst
Cross-linked poly(diallyldimethyl ammonium chloride) and its derivative copolymers have been synthesized and used as phase transfer catalysts in nucleophilic substitution reactions . The effect of the hydrophilic-hydrophobic character of the polymers in the nucleophilic reactions was also investigated .
Quantum Chemistry Density Functional Theory
Dimethyl diallyl ammonium chloride has been stably configured by quantum chemistry density functional theory (DFT) at the level of B3LYP/6-31G* . This application is crucial in the field of computational chemistry for predicting the properties of molecules and molecular systems .
安全和危害
未来方向
作用机制
Mode of Action
This disruption can lead to the death of the microorganism, providing the compound’s antimicrobial effect .
Pharmacokinetics
Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . It is distributed in organs like the liver, kidney, and intestines after oral administration . Metabolism occurs mainly through oxidation in the decyl side-chains, potentially mediated by intestinal microbes . Excretion predominantly occurs through feces, with minimal amounts detected in urine . It displays low potential for bioaccumulation based on its low oral bioavailability, rapid excretion, and recovery of administered dose .
Result of Action
The molecular and cellular effects of Di((2H3)methyl)ammonium chloride’s action primarily involve the disruption of microbial cell structures and functions, leading to the death of the microorganisms . This results in its antimicrobial effect, making it useful in various applications such as disinfectants.
属性
IUPAC Name |
1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201236 | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di((2H3)methyl)ammonium chloride | |
CAS RN |
53170-19-7 | |
| Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di[(2H3)methyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Q & A
Q1: How does deuterium substitution in di((2H3)methyl)ammonium chloride, compared to its non-deuterated counterpart, potentially affect its physicochemical properties?
A1: Based on the research on deuterated methadone, we can expect some significant differences between di((2H3)methyl)ammonium chloride and its non-deuterated form. The paper states that "[d]euterated methadone.HCl had rather similar physicochemical properties compared to methadone.HCl in the solid phase, a divergent behaviour was observed in solution (pKa, chromatographic and 13C-NMR data)." [] This suggests that deuterium substitution might not drastically alter the solid-state properties but could influence its behavior in solution. Specifically, the research observed "[a] higher basicity along with a more important hydrophilicity" for the deuterated methadone. [] These changes could arise from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, impacting hydrogen bonding and polarity. Further investigation using techniques like 13C-NMR and pKa determination would be needed to confirm these effects on di((2H3)methyl)ammonium chloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



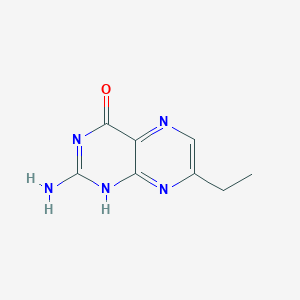
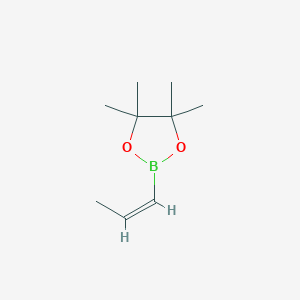

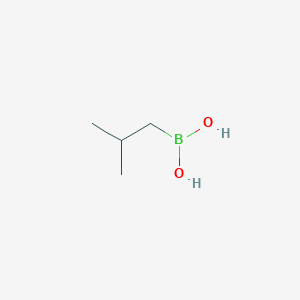
![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)
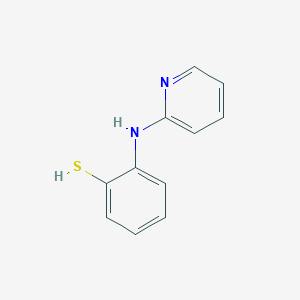
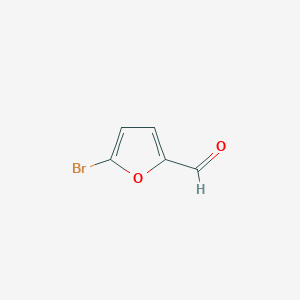

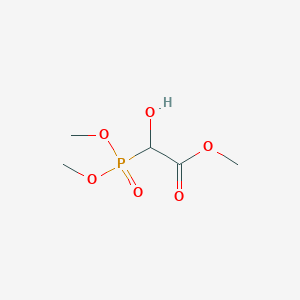
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
